Welcome to the BenchChem Online Store!
molecular formula C10H9NO2 B1303825 4-(2-Oxiranylmethoxy)benzenecarbonitrile CAS No. 38791-92-3

4-(2-Oxiranylmethoxy)benzenecarbonitrile

Cat. No. B1303825
M. Wt: 175.18 g/mol
InChI Key: WREXVDPOLDOXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06559162B2

Procedure details

Epichlorohydrin (800 mL) and K2CO3 (414 g) were added to a stirred solution of p-cyanophenol (238 g) in 2.0 L MeCN and the reaction mixture was refluxed under inert atmosphere for 2 h. The hot solution was filtered and the filtrate concentrated to give a clear oil. This was crystallized from di-iso-propyl ether to give the sub-title compound in 75% yield.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.C([O-])([O-])=O.[K+].[K+].[C:12]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)#[N:13]>CC#N>[O:5]1[CH2:4][CH:3]1[CH2:1][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:12]#[N:13])=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
414 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
238 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
2 L
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under inert atmosphere for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear oil
CUSTOM
Type
CUSTOM
Details
This was crystallized from di-iso-propyl ether

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)COC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559162B2

Procedure details

Epichlorohydrin (800 mL) and K2CO3 (414 g) were added to a stirred solution of p-cyanophenol (238 g) in 2.0 L MeCN and the reaction mixture was refluxed under inert atmosphere for 2 h. The hot solution was filtered and the filtrate concentrated to give a clear oil. This was crystallized from di-iso-propyl ether to give the sub-title compound in 75% yield.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.C([O-])([O-])=O.[K+].[K+].[C:12]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)#[N:13]>CC#N>[O:5]1[CH2:4][CH:3]1[CH2:1][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:12]#[N:13])=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
414 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
238 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
2 L
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under inert atmosphere for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear oil
CUSTOM
Type
CUSTOM
Details
This was crystallized from di-iso-propyl ether

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)COC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559162B2

Procedure details

Epichlorohydrin (800 mL) and K2CO3 (414 g) were added to a stirred solution of p-cyanophenol (238 g) in 2.0 L MeCN and the reaction mixture was refluxed under inert atmosphere for 2 h. The hot solution was filtered and the filtrate concentrated to give a clear oil. This was crystallized from di-iso-propyl ether to give the sub-title compound in 75% yield.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.C([O-])([O-])=O.[K+].[K+].[C:12]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)#[N:13]>CC#N>[O:5]1[CH2:4][CH:3]1[CH2:1][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:12]#[N:13])=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
414 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
238 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
2 L
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under inert atmosphere for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear oil
CUSTOM
Type
CUSTOM
Details
This was crystallized from di-iso-propyl ether

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)COC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.